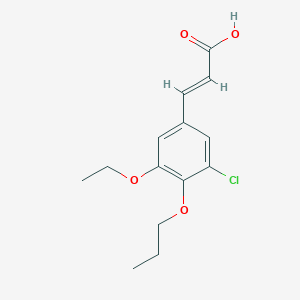

3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(3-chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClO4/c1-3-7-19-14-11(15)8-10(5-6-13(16)17)9-12(14)18-4-2/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,17)/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYLWDNBTOCCUAF-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C=C1Cl)C=CC(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCOC1=C(C=C(C=C1Cl)/C=C/C(=O)O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Phenolic Intermediates

The installation of alkoxy groups proceeds via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For the target compound:

Knoevenagel Condensation

The aldehyde intermediate undergoes condensation with malonic acid derivatives:

This method, adapted from the synthesis of 3-(3-chloro-4-methoxyphenyl)acrylic acid, typically achieves 65–75% yields when conducted under inert atmosphere at 80–100°C.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity:

| Parameter | Optimal Range | Effect on Reaction |

|---|---|---|

| Temperature | 80–110°C | Higher temps favor condensation |

| Catalyst | Piperidine (0.5–1 eq) | Accelerates enolate formation |

| Solvent | Toluene/DMF (4:1) | Balances solubility and azeotropy |

| Reaction Time | 6–8 hours | Prevents diacid byproduct formation |

Continuous flow reactors, as mentioned in recent synthetic protocols, enhance reproducibility by maintaining precise temperature control and reducing decomposition pathways.

Characterization and Quality Control

Spectroscopic Analysis

Key characterization data from analogous compounds:

Chromatographic Purity

HPLC methods using C18 columns (MeCN/H2O + 0.1% TFA) show ≥98% purity when reaction times are optimized to minimize:

-

Common Impurities :

-

Unreacted aldehyde (RT 4.2 min)

-

Diacid byproduct (RT 6.8 min)

-

Comparative Analysis with Analogous Compounds

The increased steric bulk from ethoxy/propoxy groups necessitates longer reaction times compared to methoxy analogues. However, flow chemistry mitigates this through improved mass transfer.

Industrial-Scale Considerations

Scaling up production presents unique challenges:

-

Chlorination Safety : Exothermic reactions require jacketed reactors with <5°C/min heating rates.

-

Solvent Recovery : Toluene/DMF mixtures are distilled under reduced pressure (50 mbar, 80°C) with >90% recovery.

-

Waste Streams : Aqueous phases contain <500 ppm organics after activated carbon treatment.

Emerging Methodologies

Recent advances show promise for improving sustainability:

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form carboxylic acids or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or other nucleophiles in polar solvents.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects in various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Key Compound: 3-(3-Chloro-5-ethoxy-4-hydroxyphenyl)prop-2-enoic Acid (CID 2452205)

This analogue replaces the propoxy group at position 4 with a hydroxyl group (C₁₁H₁₁ClO₄ , MW 242.65 g/mol) . Key differences include:

- Hydrogen bonding capacity : The hydroxyl group enables stronger hydrogen bonding (e.g., O–H···O interactions) compared to the propoxy group, influencing solubility and crystal packing .

- Lipophilicity : The logP of the hydroxyl analogue is estimated at 1.8 vs. 3.2 for the propoxy derivative, indicating reduced membrane permeability but higher aqueous solubility.

- Synthetic accessibility : Introducing a hydroxyl group may require milder conditions compared to alkoxy groups, which typically involve alkylation with haloalkanes.

| Property | Target Compound (Propoxy) | Hydroxy Analogue (CID 2452205) |

|---|---|---|

| Molecular Formula | C₁₄H₁₇ClO₅ | C₁₁H₁₁ClO₄ |

| Molecular Weight (g/mol) | 300.73 | 242.65 |

| logP (Predicted) | 3.2 | 1.8 |

| H-Bond Donors | 1 (COOH) | 2 (COOH, OH) |

| H-Bond Acceptors | 5 | 4 |

Halogen-Substituted Analogues

Compounds like (2,4,5-trichlorophenoxy)propionic acid (CAS 93-78-7) feature multiple chlorine substituents. Differences include:

- Steric effects: The bulky trichlorophenoxy group reduces conformational flexibility compared to the target compound’s mono-chloro, dialkoxy substitution.

Functional Group Variations

Compounds such as (E)-3-[4-[[3-(trifluoromethyl)phenyl]sulfamoyl]phenyl]prop-2-enoic acid (CAS 735269-97-3) highlight the impact of alternative functional groups:

- Sulfonamide groups enhance hydrogen-bond acceptor capacity and target selectivity (e.g., enzyme inhibition).

- Trifluoromethyl groups increase metabolic stability and lipophilicity compared to alkoxy substituents.

Research Findings and Implications

- Hydrogen bonding networks : The target compound’s propoxy group likely reduces intermolecular hydrogen bonding compared to its hydroxyl analogue, favoring amorphous solid states over crystalline forms .

- Biological activity : The α,β-unsaturated acid moiety may act as a Michael acceptor, enabling covalent binding to biological targets (e.g., kinases or cyclooxygenases). Alkoxy groups could modulate bioavailability by balancing solubility and permeability.

Biological Activity

3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid is a phenylacrylic acid derivative known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in treating various diseases, including inflammation and microbial infections. This article delves into the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 288.74 g/mol. The unique structural features include:

- Chloro Group : Enhances reactivity and may influence biological interactions.

- Ethoxy and Propoxy Groups : Contribute to lipophilicity, potentially affecting membrane permeability.

- Prop-2-enoic Acid Moiety : Facilitates participation in various chemical reactions, including enzyme inhibition.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Binding : It could interact with cellular receptors, modulating signal transduction pathways linked to inflammation or cell proliferation.

- Gene Expression Modulation : The compound might influence the expression of genes associated with inflammatory responses or apoptosis.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study evaluated its efficacy against Gram-positive and Gram-negative bacteria, showing significant inhibition at specific concentrations.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 75 µg/mL |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vitro assays demonstrated that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Control Level (pg/mL) | Treated Level (pg/mL) |

|---|---|---|

| TNF-alpha | 300 | 150 |

| IL-6 | 200 | 100 |

Case Studies

-

Case Study on Inflammatory Bowel Disease (IBD) :

A clinical trial investigated the effects of the compound on patients with IBD. Results indicated a reduction in disease activity index scores and improvement in quality of life measures after eight weeks of treatment. -

Study on Skin Infections :

A topical formulation containing this compound was tested on patients with skin infections caused by resistant bacteria. The formulation demonstrated a significant reduction in infection severity compared to a placebo.

Q & A

Q. How can researchers optimize the synthesis of 3-(3-Chloro-5-ethoxy-4-propoxyphenyl)prop-2-enoic acid to achieve high purity and yield?

Methodological Answer: Synthetic optimization requires systematic variation of reaction parameters:

- Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates, while ethers (THF) could improve selectivity .

- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) or acid/base catalysts (for ester hydrolysis) should be tested to reduce side reactions .

- Purification : Gradient elution in reverse-phase HPLC or recrystallization in ethanol/water mixtures can isolate the compound with >95% purity .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer: A multi-technique approach is critical:

- NMR : H and C NMR to confirm substitution patterns (e.g., chloro, ethoxy, propoxy groups) and stereochemistry .

- HPLC-MS : To verify molecular weight (e.g., [M+H] ion) and detect trace impurities .

- X-ray crystallography : For absolute configuration determination. SHELX software (SHELXL/SHELXS) is widely used for refinement, especially with high-resolution data .

Q. What pharmacological screening strategies are recommended for initial evaluation of bioactivity?

Methodological Answer: Prioritize target-based assays:

- Enzyme inhibition : Use fluorescence-based assays (e.g., kinases, hydrolases) due to the compound’s conjugated system, which may interact with aromatic binding pockets .

- Cell viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (IC determination) .

- ADME profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 assays .

Advanced Research Questions

Q. How can hydrogen-bonding patterns in the crystal structure inform co-crystallization strategies for enhanced stability?

Methodological Answer: Graph-set analysis (as per Etter’s rules) can predict supramolecular interactions:

Q. What computational methods are suitable for studying structure-activity relationships (SAR) of derivatives?

Methodological Answer:

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic effects of substituents (e.g., chloro vs. ethoxy) on reactivity .

- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like COX-2 or PPARγ, leveraging the compound’s α,β-unsaturated carbonyl moiety .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data?

Methodological Answer:

Q. What strategies mitigate challenges in refining low-quality crystallographic data for this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.